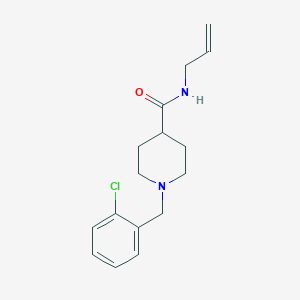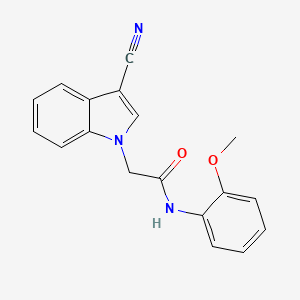
N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide, also known as ACBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ACBC belongs to the piperidine class of compounds and is a derivative of benzylpiperidine.
作用机制
The exact mechanism of action of N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide is not fully understood. However, studies have suggested that N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide acts on the central nervous system by interacting with various neurotransmitter systems. N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has been shown to modulate the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in pain perception, mood regulation, and cognitive function.
Biochemical and Physiological Effects:
N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has analgesic and anti-inflammatory effects in animal models. N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has also been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy. In addition, N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has several advantages as a research compound. It is relatively easy to synthesize and purify, and it has a high degree of purity. N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide is also stable under a range of conditions, making it suitable for a variety of experiments. However, N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has some limitations. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide is not widely available, which may limit its use in some experiments.
未来方向
There are several future directions for research on N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide. One area of research is the development of new analogs of N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide with improved properties. Another area of research is the investigation of the potential use of N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action of N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide and its potential applications in various fields.
Conclusion:
In conclusion, N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide is a promising compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have a range of biochemical and physiological effects. N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has several advantages as a research compound, but there are still limitations to its use. Future research is needed to fully understand the properties and potential applications of N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide.
合成方法
The synthesis of N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of an allyl group. The reaction takes place in anhydrous conditions and requires a catalyst such as palladium on carbon. The resulting product is purified using column chromatography to obtain pure N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide.
科学研究应用
N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has been studied for its potential applications in various fields. One of the most promising areas of research is in the field of medicinal chemistry. Studies have shown that N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has potential as an analgesic, anti-inflammatory, and anticonvulsant agent. N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-prop-2-enylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c1-2-9-18-16(20)13-7-10-19(11-8-13)12-14-5-3-4-6-15(14)17/h2-6,13H,1,7-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPISYXNVZRIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzimidazol-2-ylthio)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4983754.png)
![methyl 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoate](/img/structure/B4983761.png)
![5-cyclohexyl-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4983763.png)
![2-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4983768.png)
![N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B4983782.png)


![N-[2-(3,4-dichlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4983804.png)
![2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide](/img/structure/B4983809.png)
![N-[1-methyl-3-(2-pyridinyl)-1H-pyrazol-5-yl]-2-(4-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B4983818.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4983823.png)
![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole](/img/structure/B4983829.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4983840.png)
